molecular formula C11H14O2Se B14599043 Methyl 2-methyl-2-(phenylselanyl)propanoate CAS No. 59345-48-1

Methyl 2-methyl-2-(phenylselanyl)propanoate

Cat. No.: B14599043
CAS No.: 59345-48-1
M. Wt: 257.20 g/mol
InChI Key: MWUKVLQJDPQMSB-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2-(phenylselanyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a phenylselanyl group, which includes selenium, making it unique among esters.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methyl-2-(phenylselanyl)propanoate can be synthesized through a multi-step process. One common method involves the reaction of 2-methyl-2-(phenylselanyl)propanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors can enhance efficiency and yield. Additionally, the purification of the product may involve distillation and recrystallization techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2-(phenylselanyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide.

    Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Selenoxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 2-methyl-2-(phenylselanyl)propanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.

    Biology: Studied for its potential antioxidant properties due to the presence of selenium.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-methyl-2-(phenylselanyl)propanoate involves its interaction with molecular targets through the phenylselanyl group. Selenium is known to participate in redox reactions, which can modulate oxidative stress in biological systems. The compound may also interact with specific enzymes and proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methyl-2-(phenylsulfanyl)propanoate: Similar structure but contains sulfur instead of selenium.

    Methyl 2-methyl-2-(phenylthio)propanoate: Another sulfur-containing analog.

    Methyl 2-methyl-2-(phenylseleno)butanoate: A selenium-containing ester with a different carbon chain length.

Uniqueness

Methyl 2-methyl-2-(phenylselanyl)propanoate is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Selenium-containing compounds are less common and often exhibit unique reactivity and biological activity compared to their sulfur analogs.

Properties

CAS No.

59345-48-1

Molecular Formula

C11H14O2Se

Molecular Weight

257.20 g/mol

IUPAC Name

methyl 2-methyl-2-phenylselanylpropanoate

InChI

InChI=1S/C11H14O2Se/c1-11(2,10(12)13-3)14-9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

MWUKVLQJDPQMSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)[Se]C1=CC=CC=C1

Origin of Product

United States

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